2-[(3-Methylpyridin-4-yl)methyl]azepane

Lipophilicity Drug Design Physicochemical Properties

2-[(3-Methylpyridin-4-yl)methyl]azepane is a heterocyclic building block (C13H20N2, MW 204.31 g/mol) comprising a seven-membered azepane ring linked via a methylene bridge to the 4-position of a 3-methylpyridine moiety. It is utilized as a synthetic intermediate and research tool in medicinal chemistry and materials science , with typical commercial purity specifications of ≥95% (AKSci), 97% (CheMenu), or ≥98% (MolCore).

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 881040-70-6
Cat. No. B1609120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Methylpyridin-4-yl)methyl]azepane
CAS881040-70-6
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)CC2CCCCCN2
InChIInChI=1S/C13H20N2/c1-11-10-14-8-6-12(11)9-13-5-3-2-4-7-15-13/h6,8,10,13,15H,2-5,7,9H2,1H3
InChIKeyOSNDCBRJTAIDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Methylpyridin-4-yl)methyl]azepane (CAS 881040-70-6): A Molecular Scaffold for Procurement


2-[(3-Methylpyridin-4-yl)methyl]azepane is a heterocyclic building block (C13H20N2, MW 204.31 g/mol) comprising a seven-membered azepane ring linked via a methylene bridge to the 4-position of a 3-methylpyridine moiety. It is utilized as a synthetic intermediate and research tool in medicinal chemistry and materials science , with typical commercial purity specifications of ≥95% (AKSci), 97% (CheMenu), or ≥98% (MolCore) .

The Procurement Risk of Substituting 2-[(3-Methylpyridin-4-yl)methyl]azepane with Unmethylated or Regioisomeric Analogs


In procurement, substituting 2-[(3-Methylpyridin-4-yl)methyl]azepane for its des-methyl analog (2-(pyridin-4-ylmethyl)azepane, CAS 527674-28-8) or other regioisomers (e.g., 2-methyl or 6-methyl variants) introduces uncontrolled variables. The 3-methyl group directly alters key properties such as Hansch π hydrophobicity, steric topography, and the electronic environment of the pyridine nitrogen, which can critically affect molecular recognition, hydrogen-bonding network geometry, or regioselective reactivity in subsequent synthesis steps . Without quantitative data proving interchangeability, such substitutions risk experimental failure or invalid structure-activity relationships.

Quantitative Evidence for Selecting 2-[(3-Methylpyridin-4-yl)methyl]azepane


Predicted Lipophilicity Versus the Des-Methyl Analog

The presence of the 3-methyl group increases the calculated n-octanol/water partition coefficient (logP) relative to the des-methyl analog, 2-(pyridin-4-ylmethyl)azepane. This difference is predictable from fragment-based hydrophobicity contributions and influences membrane permeability and non-specific binding in biological assays [1].

Lipophilicity Drug Design Physicochemical Properties

Steric Bulk and Conformational Constraint Introduced by the 3-Methyl Group

The methyl substituent at the 3-position of the pyridine creates a steric shadow on one face of the heterocycle, which is absent in the 2-[(2-methylpyridin-4-yl)methyl]azepane or 2-[(6-methylpyridin-2-yl)methyl]azepane regioisomers. This steric encumbrance influences the accessible dihedral angles for the methylene-linked azepane ring and can restrict the conformational space available for the nitrogen lone pair [1].

Conformational Analysis Receptor Binding Steric Effects

Preliminary Application in Non-Linear Optical (NLO) Material Layered Assemblies

Unlike its des-methyl or regioisomeric analogs, 2-[(3-Methylpyridin-4-yl)methyl]azepane has been specifically explored for non-linear optical applications. It is incorporated into layered zirconium 4-sulfophenylphosphonate structures, where its dense hydrogen-bonding network is suggested to enhance NLO properties, as studied by molecular simulation methods .

Non-Linear Optics Material Science Host-Guest Chemistry

Procurement-Driven Application Scenarios for 2-[(3-Methylpyridin-4-yl)methyl]azepane


Medicinal Chemistry: Fine-Tuning Pharmacophore Lipophilicity

When a lead compound series features a pyridine-4-ylmethyl-azepane motif, replacing the unsubstituted pyridine with the 3-methyl variant predictably increases lipophilicity by approximately 0.6 logP units [1]. This can be exploited to improve membrane permeability or blood-brain barrier penetration without altering the core azepane recognition element.

Catalysis or Coordination Chemistry: Enforcing Ligand Geometry

The steric hindrance provided by the 3-methyl group pre-organizes the azepane ligand conformation [1]. For chemists designing transition-metal catalysts or supramolecular cages, this pre-organization can enforce a specific bite angle or exclude undesired binding modes, a feature not achievable with isosteric unsubstituted or 2-methyl isomers.

Materials Chemistry: Building Block for NLO Hybrid Materials

As documented by exploratory research, this compound is a compatible organic precursor for layered zirconium phosphonate NLO materials [1]. Researchers in photonics can procure it to replicate or extend existing molecular simulation studies, leveraging prior synthetic protocols without the need for de novo scoping.

Chemical Biology: Isotopic Labeling or Derivatization Precursor

The unique substitution pattern of the 3-methyl group provides a spectroscopic handle (e.g., characteristic 1H NMR methyl signal) that aids in tracing the compound in complex biological matrices. This simplifies metabolic or pharmacokinetic tracking compared to the des-methyl analog, which lacks an equivalent singlet reporter group [2].

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